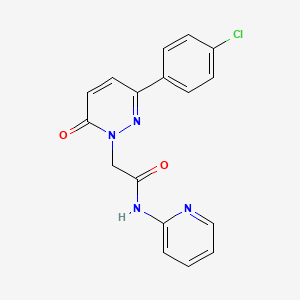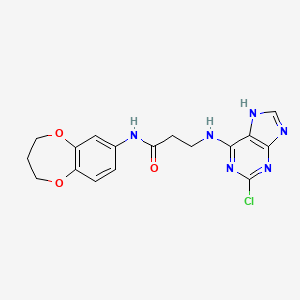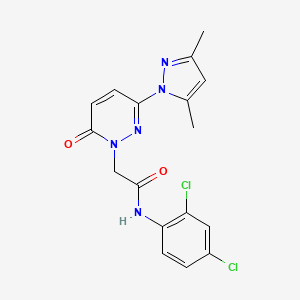![molecular formula C20H23ClN2O3 B12173789 4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol](/img/structure/B12173789.png)
4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol is a complex organic compound with a unique structure that combines a chlorophenyl group, a tetrahydrocyclohepta[d]isoxazole ring, and a piperidinol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrocyclohepta[d]isoxazole Ring: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the intermediate compound.
Formation of the Piperidinol Moiety: The final step involves the addition of the piperidinol group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidine
- 4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperazine
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H23ClN2O3 |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone |
InChI |
InChI=1S/C20H23ClN2O3/c21-15-8-6-14(7-9-15)20(25)10-12-23(13-11-20)19(24)18-16-4-2-1-3-5-17(16)26-22-18/h6-9,25H,1-5,10-13H2 |
InChI Key |
UQMKAJYSDKXUMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(acetylamino)-1H-indol-1-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B12173712.png)
![N-(3,5-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12173717.png)

![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(furan-2-ylmethyl)-2-methylpropanamide](/img/structure/B12173731.png)




methanone](/img/structure/B12173764.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B12173771.png)
![3-Hydroxy-6-(hydroxymethyl)-2-[(4-phenylpiperazinyl)methyl]pyran-4-one](/img/structure/B12173784.png)

methanone](/img/structure/B12173799.png)
